N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine
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Overview
Description
N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using furfural or its derivatives.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be incorporated through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The furylmethyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may have therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity. The quinazoline core can interact with active sites or binding pockets, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(methylsulfanyl)-4-pyrimidinamine: Similar structure but with a pyrimidine core instead of quinazoline.
N-(2-furylmethyl)-2-(methylsulfanyl)-4-benzylamine: Similar structure but with a benzyl group instead of quinazoline.
Uniqueness
N-(2-furylmethyl)-2-(methylsulfanyl)-4-quinazolinamine is unique due to its specific combination of the quinazoline core, furylmethyl group, and methylsulfanyl group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylsulfanylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-19-14-16-12-7-3-2-6-11(12)13(17-14)15-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMTZDJSAFWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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